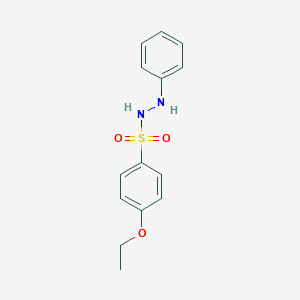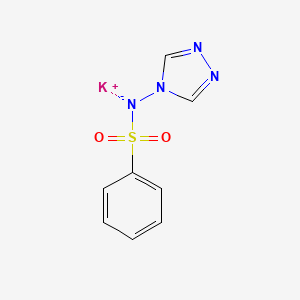![molecular formula C16H23N3O4S B5011120 N-[2-(4-morpholinyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5011120.png)
N-[2-(4-morpholinyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-morpholinyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as N-(2-(4-morpholinyl)ethyl)-2-oxo-1-pyrrolidineacetamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "MESNA" and has been used in various fields including biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
MESNA exerts its antioxidant effects by scavenging free radicals and inhibiting the production of ROS. It also enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects:
In addition to its antioxidant properties, MESNA has been shown to have anti-inflammatory and cytoprotective effects. It has also been shown to enhance the activity of certain chemotherapeutic agents, making it a potential adjuvant therapy for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
MESNA is a relatively inexpensive and widely available compound, making it a popular choice for scientific research. However, it is important to note that its antioxidant effects may interfere with certain assays and experiments, and its use should be carefully considered in such cases.
Orientations Futures
Further research is needed to fully understand the mechanisms underlying MESNA's antioxidant and cytoprotective effects. Additionally, the potential applications of MESNA in the treatment of various diseases should be explored, particularly in combination with other therapies. Finally, the development of more potent and selective analogues of MESNA may lead to improved therapeutic options for oxidative stress-related diseases.
Méthodes De Synthèse
MESNA can be synthesized through a multistep process involving the reaction of 2-chloro-N-[2-(4-morpholinyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide(2-hydroxyethyl)benzenesulfonamide with morpholine, followed by the reaction of the resulting intermediate with pyrrolidin-2-one. The final product is obtained after purification through crystallization.
Applications De Recherche Scientifique
MESNA has been widely used in scientific research due to its ability to protect against oxidative damage caused by reactive oxygen species (ROS). It has been shown to be effective in preventing oxidative damage to proteins, lipids, and DNA, making it a valuable tool in the study of oxidative stress-related diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c20-16-2-1-8-19(16)14-3-5-15(6-4-14)24(21,22)17-7-9-18-10-12-23-13-11-18/h3-6,17H,1-2,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHSSSZORIPDTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-5-ethoxy-4-[(3-methyl-2-buten-1-yl)oxy]benzonitrile](/img/structure/B5011053.png)
![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-phenylacetamide](/img/structure/B5011058.png)
![2-amino-5'-bromo-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5011065.png)
![5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5011068.png)
![4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5011077.png)

![3-{[4-(4-morpholinyl)phenyl]amino}-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5011087.png)
![N-(5-{[(4-chloro-2-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5011092.png)

![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide](/img/structure/B5011098.png)

![1-phenyl-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B5011125.png)
![ethyl 2-benzyl-3-[(4-chlorophenyl)amino]-3-oxopropanoate](/img/structure/B5011129.png)